Cinnamaldoxime

Description

Contextualization within Oxime Chemistry and Cinnamic Derivatives

Cinnamaldoxime (B83609) is a derivative of cinnamaldehyde (B126680), the quintessential component of cinnamon oil, and thus belongs to the broad class of cinnamic derivatives. nih.gov These compounds are characterized by a phenyl group attached to an acrylic acid or aldehyde backbone and are widely studied for their diverse biological activities. The conversion of the aldehyde group in cinnamaldehyde to an oxime functionality introduces a new reactive center, the C=NOH group, which is central to oxime chemistry.

Oximes are well-regarded for their versatility in organic synthesis. They can undergo a variety of transformations, including the renowned Beckmann rearrangement to form amides, reduction to amines, and dehydration to nitriles. wikipedia.orgmasterorganicchemistry.com this compound, as an α,β-unsaturated oxime, combines the reactivity of the oxime group with that of the conjugated system, making it a subject of interest for developing novel synthetic methodologies. researchgate.net

Historical Perspectives on Structural Investigations

The structural elucidation of this compound has historically relied on classical chemical methods and the advent of spectroscopic techniques. The synthesis is a straightforward condensation of cinnamaldehyde and hydroxylamine (B1172632). ontosight.ai Early confirmation of its structure involved noting the disappearance of the aldehyde's carbonyl (C=O) group and the appearance of the oxime's hydroxyl (O-H) and C=N functionalities.

Modern spectroscopic methods have provided definitive structural confirmation. Infrared (IR) spectroscopy confirms the presence of the O-H, C=N, and C=C bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of protons and carbon atoms in the molecule.

Selected Spectroscopic Data for this compound Derivatives

| Technique | Derivative | Key Signals (Observed) | Reference |

|---|---|---|---|

| ¹H-NMR (CDCl₃) | O-ethyl this compound | δ 7.8 (d, 1H, N=CH), 7.1-7.4 (m, 5H, ArH), 6.7-6.8 (m, 2H, CH=CH), 4.05-4.20 (q, 2H, CH₂O), 1.25 (t, 3H, Me) | researchgate.net |

| ¹³C-NMR (CDCl₃) | O-ethyl this compound | δ 150.5, 138.0, 136.0, 129.0, 127.5, 127.0, 122.0, 70.0, 16.0 | researchgate.net |

| IR (cm⁻¹) | O-palmitoyl this compound | 3010-3020 (Ar & olefinic C-H), 2820-2920 (Aliphatic C-H), 1740 (C=O) | researchgate.net |

A significant reaction in the history of this compound's structural and reactivity studies is the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the transformation of the oxime into an amide or, in this specific case, can lead to cyclization. Studies show that the E,E-isomer of this compound undergoes a Beckmann rearrangement, followed by intramolecular cyclization, to form isoquinoline (B145761), a valuable heterocyclic compound. researchgate.netresearchgate.netcusat.ac.in This reaction highlights the stereospecific nature of the rearrangement and the synthetic potential embedded in the this compound framework.

Current Research Frontiers and Unaddressed Challenges

Current research on this compound is primarily focused on its application as a synthetic intermediate for producing more complex and valuable molecules.

Key Research Areas:

Green Synthesis of Heterocycles: A major frontier is the use of this compound in environmentally benign synthetic processes. Researchers have developed efficient methods for producing isoquinoline via the Beckmann rearrangement of this compound using solid acid catalysts like rare-earth-exchanged zeolites. researchgate.netresearchgate.netcusat.ac.in This approach offers high yields (86-95%) under ambient conditions and avoids the use of harsh or toxic reagents. researchgate.netcusat.ac.in

Enzymatic Transformations: Biocatalysis represents another advanced research area. A non-classical aldoxime dehydratase (Oxd) from the fungus Aspergillus ibericus has been shown to efficiently convert this compound into cinnamonitrile (B126248). nih.gov This enzymatic process operates in aqueous media under mild conditions and is of significant interest to the flavor and fragrance industries, which seek stable alternatives to aldehydes. nih.govreferencecitationanalysis.com

Synthesis of Bioactive Derivatives: this compound serves as a scaffold for creating derivatives with potential biological applications. By reacting the oxime hydroxyl group, various oxime esters have been synthesized and investigated. researchgate.net

Unaddressed Challenges and Future Directions:

Catalyst Deactivation: While zeolite-catalyzed synthesis of isoquinoline is efficient, the basic nature of the nitrogen-containing reactants and products can neutralize the active acid sites on the catalyst, leading to deactivation over time. researchgate.netcusat.ac.in Developing more robust and reusable catalyst systems remains a challenge.

Mechanistic Insights: Although the general pathway of the Beckmann rearrangement is known, detailed mechanistic studies on specific catalyst surfaces are ongoing. Understanding the precise roles of different acid sites (Brønsted vs. Lewis) could lead to better catalyst design and selectivity. researchgate.net

Expanding Synthetic Utility: The full synthetic potential of this compound and its derivatives is still being explored. Future research could focus on developing novel transformations beyond known rearrangements and dehydrations, potentially leveraging the conjugated system for cycloaddition or polymerization reactions.

Biocatalytic Development: The discovery of an aldoxime dehydratase active on this compound opens the door for further enzyme discovery and engineering. nih.govscispace.com A key challenge is to develop biocatalytic systems that are efficient and scalable for industrial production, providing a green alternative to traditional chemical synthesis.

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 13372-81-1 | C₉H₉NO |

| Cinnamaldehyde | 104-55-2 | C₉H₈O |

| Hydroxylamine | 7803-49-8 | H₃NO |

| O-ethyl this compound | Not available | C₁₁H₁₃NO |

| O-palmitoyl this compound | Not available | C₂₅H₃₉NO₂ |

| Isoquinoline | 119-65-3 | C₉H₇N |

| Cinnamonitrile | 1885-38-7 | C₉H₇N |

| 4-(N,N-dimethylamino)cinnamaldehyde | 6203-18-5 | C₁₁H₁₃NO |

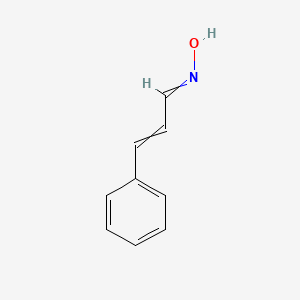

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

N-cinnamylidenehydroxylamine |

InChI |

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H |

InChI Key |

RUQDOYIAKHIMAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cinnamaldoxime

Established Synthetic Pathways for Cinnamaldoxime (B83609) and its Precursors

The most common method for preparing this compound is the reaction of cinnamaldehyde (B126680) with a hydroxylamine (B1172632) salt in the presence of a base. This is a classic oximation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.

A typical laboratory preparation involves treating cinnamaldehyde with hydroxylamine sulfate (B86663) in an aqueous medium. prepchem.com The reaction mixture is cooled, and a solution of sodium hydroxide (B78521) is added to neutralize the hydroxylamine salt and facilitate the reaction. prepchem.com The resulting this compound, being sparingly soluble in the aqueous mixture, precipitates out of the solution and can be collected by filtration. prepchem.com Recrystallization from a suitable solvent, such as toluene (B28343), yields pure this compound as white crystals with a reported yield of 70%. prepchem.com

An alternative procedure utilizes hydroxylamine hydrochloride with a base like anhydrous potassium carbonate in a solvent such as tetrahydrofuran (B95107) (THF). jocpr.com This method is often employed in one-pot reactions where the this compound is generated in situ for subsequent derivatization. jocpr.com

Table 1: Synthesis of this compound from Cinnamaldehyde

| Reactants | Reagents | Solvent | Yield | Reference |

| Cinnamaldehyde, Hydroxylamine Sulfate | Sodium Hydroxide | Water | 70% | prepchem.com |

| Cinnamaldehyde, Hydroxylamine Hydrochloride | Potassium Carbonate | THF | Not reported (used in one-pot synthesis) | jocpr.com |

This table summarizes reaction conditions for the synthesis of this compound.

While direct synthesis from cinnamaldehyde is standard, alternative routes often focus on the sustainable sourcing or synthesis of the cinnamaldehyde precursor itself. Cinnamaldehyde can be obtained from natural sources, such as Cinnamon cassia oil, which contains a high percentage of the compound. mdpi.com Green chemistry techniques can be applied to extract and purify cinnamaldehyde from this natural oil. mdpi.com

Derivatization Strategies and Functionalization Reactions

The this compound molecule is a platform for further chemical modification, primarily at the oxime's nitrogen and oxygen atoms and through rearrangements involving the carbon-nitrogen backbone.

N-Alkoxylation of this compound yields oxime ethers, which are valuable compounds in organic synthesis. jocpr.com A one-pot procedure has been developed for the synthesis of these derivatives. jocpr.com This method involves the in-situ generation of this compound from cinnamaldehyde and hydroxylamine hydrochloride, followed by reaction with an alkyl halide, such as methyl or ethyl bromide, in the presence of anhydrous potassium carbonate as a mild base. jocpr.com The use of THF as a solvent allows the reaction to be completed in about one hour, affording the corresponding O-alkyl this compound ethers in good yields of 75% to 82%. jocpr.com

Chiral oxime ethers of cinnamaldehyde are also significant, particularly in asymmetric synthesis. For instance, (R)-O-(1-phenylbutyl)this compound has been used as a key intermediate for the asymmetric synthesis of (R)-N-protected α-amino acids. figshare.com This demonstrates a sophisticated derivatization where a chiral auxiliary is attached to the oxime oxygen. figshare.com

Table 2: One-Pot Synthesis of O-Alkyl this compound Ethers

| Aldehyde | Alkyl Halide | Base | Solvent | Yield | Reference |

| Cinnamaldehyde | Ethyl Bromide | K₂CO₃ | THF | 75-82% | jocpr.com |

| Cinnamaldehyde | Methyl Bromide | K₂CO₃ | THF | 75-82% | jocpr.com |

This table details the conditions for the one-pot N-alkoxylation of this compound.

One of the most significant chemical transformations of this compound is the Beckmann rearrangement. researchgate.netcusat.ac.in When this compound is treated with a solid acid catalyst, such as a rare-earth exchanged zeolite, it undergoes a rearrangement to form isoquinoline (B145761), an important heterocyclic compound. researchgate.netcusat.ac.in The reaction proceeds via the migration of the styryl group to the electron-deficient nitrogen atom, followed by an intramolecular cyclization. epdf.pub This process can achieve high yields of isoquinoline (86–95%), though by-products like cinnamonitrile (B126248) (from dehydration) and cinnamaldehyde can also be formed. researchgate.netcusat.ac.in

Another functionalization strategy involves the diastereoselective addition of organometallic reagents to chiral this compound ethers like (R)-O-(1-phenylbutyl)this compound. figshare.com This addition reaction creates new carbon-carbon bonds and results in the formation of hydroxylamines. figshare.com These intermediates can then be further transformed, for example, through reductive cleavage of the N-O bond and subsequent oxidation, to yield valuable N-protected α-amino acids. figshare.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to make chemical processes more environmentally friendly, are being applied to the synthesis of this compound and its derivatives. nih.gov

The synthesis of the precursor, cinnamaldehyde, from natural and renewable resources like Cinnamon cassia oil is a prime example of a green approach. mdpi.com This method utilizes mild solvents like water and ethanol (B145695) and safe reagents. mdpi.com

In the context of this compound transformations, the use of solid acid catalysts like zeolites for the Beckmann rearrangement represents a significant green advancement. researchgate.netcusat.ac.in These catalysts are effective under ambient reaction conditions, are reusable, and the process avoids the use of other potentially harmful additives, making the synthesis of isoquinoline environmentally benign. researchgate.netcusat.ac.in Research has shown that rare-earth exchanged zeolites, such as LaH-Y zeolite, can give product yields as high as 95.6%. cusat.ac.in This catalytic approach minimizes waste and increases the energy efficiency of the transformation, aligning with the core tenets of green chemistry. rsc.org

Catalytic Systems for Sustainable Production

The sustainable production of this compound and its derivatives is increasingly reliant on advanced catalytic systems that offer high efficiency, selectivity, and environmental benefits. Research has centered on solid acid catalysts and immobilized enzymes to facilitate green chemical transformations.

One significant development is the use of rare earth metal-exchanged zeolites in the Beckmann rearrangement of E,E-cinnamaldoxime to synthesize isoquinoline. researchgate.netcusat.ac.in Zeolites such as HFAU-Y, when exchanged with ions like Cerium (Ce³⁺), Lanthanum (La³⁺), and Samarium (Sm³⁺), function as effective solid acid catalysts. researchgate.netresearchgate.net This method allows for the reaction to proceed under ambient conditions without the need for additional hazardous additives, marking a significant step towards a green synthesis of isoquinoline with yields ranging from 86% to over 95%. researchgate.netphorteeducacional.com.br The LaH-Y zeolite, in particular, has been shown to produce the highest yield of isoquinoline at 95.6%. researchgate.net The primary by-products in these reactions are cinnamonitrile and cinnamaldehyde. researchgate.net While effective, these zeolite catalysts can be susceptible to deactivation due to the basic nature of the reactants and products. researchgate.net

Enzymatic catalysis presents another sustainable route for this compound transformations. Immobilized aldoxime dehydratases (Oxd) have been successfully used for the synthesis of E-cinnamonitrile from E-cinnamaldoxime. nih.gov This biocatalytic approach offers significant advantages over conventional chemical methods. nih.gov Specifically, aldoxime dehydratase from Bradyrhizobium sp. (OxdBr1), when immobilized on a Nickel-NTA resin, has demonstrated high recyclability (up to 22 cycles) and productivity in the synthesis of nitriles. nih.gov This enzymatic process underscores the potential of biocatalysis in the sustainable production of valuable fragrance compounds from this compound. nih.gov

| Catalyst System | Transformation | Product | Yield | Key Findings | Reference |

|---|---|---|---|---|---|

| Rare Earth Exchanged (Ce³⁺, La³⁺) HFAU-Y Zeolites | Beckmann Rearrangement | Isoquinoline | 86–95.6% | Solid acid catalyst enables an environmentally benign process. LaH-Y zeolite showed the highest efficiency. | researchgate.net |

| Immobilized Aldoxime Dehydratase (OxdBr1) on Ni-NTA Resin | Dehydration | E-Cinnamonitrile | High Conversion | Enzymatic catalyst demonstrates excellent recyclability and productivity for fragrance synthesis. | nih.gov |

Solvent-Free and Aqueous Media Reactions

The shift towards green chemistry has propelled the development of synthetic methods that reduce or eliminate the use of volatile and hazardous organic solvents. jocpr.compharmafeatures.com For this compound and related compounds, reactions in aqueous media or under solvent-free conditions are gaining prominence.

Aqueous media offers an environmentally safe and economical alternative for chemical reactions. A notable example is the one-pot, two-step synthesis of o-2,3,5,6-tetrafluorobenzonitrile substituted oxime ethers. lookchem.com This procedure involves the in-situ formation of an oxime in an aqueous medium, followed by a substitution reaction. lookchem.com While not exclusively for this compound, this methodology highlights the feasibility of conducting complex syntheses in water. Another study details the synthesis of N-alkoxy α,β-unsaturated oxime ethers by reacting this compound in the presence of a 10% aqueous silver nitrate (B79036) solution. scholarsresearchlibrary.com

Solvent-free synthesis, often facilitated by techniques like grinding or ball milling, represents a significant advancement in sustainable chemistry. jocpr.comrsc.org These mechanochemical methods can lead to unique reaction environments and often result in higher yields, reduced reaction times, and simpler work-up procedures. jocpr.comrsc.org While specific, extensively detailed examples of solvent-free synthesis of this compound itself are emerging, the principles are widely applied to the synthesis of imines and other related compounds. jocpr.comnih.gov The condensation of aldehydes with hydroxylamine hydrochloride to form aldoximes can be performed under solvent-free or "dry media" conditions, often with microwave irradiation to accelerate the reaction, pointing to a viable green route for this compound production. lookchem.comcem.com

| Reaction Type | Description | Advantages | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | One-pot synthesis of substituted oxime ethers via in-situ formation of oximes in water. | Eliminates hazardous organic solvents, cost-effective, and simplifies the reaction process. | lookchem.com |

| Solvent-Free Grinding | Condensation reactions to form imines and related compounds by grinding reactants together, sometimes with a catalytic amount of acid. | High atom efficiency, reduced waste, lower energy consumption, and often improved yields and selectivity. | jocpr.com |

| Microwave-Assisted Solvent-Free Synthesis | Use of microwave irradiation to promote reactions of neat reactants or those adsorbed onto mineral supports. | Drastically reduced reaction times, lower energy input compared to conventional heating, and high yields. | cem.com |

Structural Elucidation and Spectroscopic Characterization of Cinnamaldoxime

Advanced Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool in chemical analysis, and various spectroscopic methods are employed to elucidate the structure of cinnamaldoxime (B83609).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of individual atoms. magritek.com In the case of this compound, ¹H NMR spectroscopy is particularly useful for distinguishing between possible isomers. uou.ac.in

The analysis of ¹H NMR spectra allows for the determination of the isomeric form of the molecule. For instance, the coupling constants between the vinylic protons can differentiate between the E (trans) and Z (cis) isomers. It has been shown that cinnamaldehyde (B126680) and its derivatives predominantly exist as the trans isomer in solution, which is the more stable configuration. researchgate.net The chemical shifts of the protons in the this compound molecule provide further structural information.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic CH | 8.1 - 8.3 | d | ~8 |

| Vinylic CH (α to oxime) | 6.8 - 7.0 | dd | ~16, ~8 |

| Vinylic CH (β to oxime) | 7.3 - 7.5 | d | ~16 |

| Aromatic CH | 7.2 - 7.6 | m | - |

| Oxime OH | 10.0 - 11.0 | s (broad) | - |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. specac.comvscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. youtube.com A sharp, strong absorption peak around 1620-1640 cm⁻¹ corresponds to the C=N stretching vibration of the oxime. utdallas.edu The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz The trans-substituted double bond gives rise to a characteristic out-of-plane C-H bending vibration around 960-980 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (oxime) | 3200-3600 | Broad, Medium-Strong |

| C-H (aromatic) | 3000-3100 | Sharp, Medium |

| C-H (alkene) | 3020-3080 | Sharp, Medium |

| C=N (oxime) | 1620-1640 | Sharp, Strong |

| C=C (alkene) | 1600-1625 | Sharp, Medium |

| C=C (aromatic) | 1450-1600 | Sharp, Medium-Weak |

| C-H (alkene, trans) | 960-980 | Strong |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.net For this compound, the molecular formula is C₉H₉NO, and its molecular weight is approximately 147.17 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 147. The fragmentation pattern would likely show characteristic losses, such as the loss of an OH radical (m/z 130) or the cleavage of the C-C bond between the side chain and the phenyl group, leading to a fragment at m/z 116. The base peak in the spectrum of the related cinnamaldehyde is often at m/z 131, corresponding to the loss of a hydrogen atom. researchgate.net

X-ray Crystallographic Studies for Solid-State Structure

Determination of Geometric Configuration and Stereochemistry

X-ray crystallographic analysis of this compound would unambiguously determine its geometric configuration and stereochemistry in the solid state. researchgate.net This includes the confirmation of the E or Z configuration of both the carbon-carbon double bond and the carbon-nitrogen double bond of the oxime. The crystal structure would reveal the planarity of the cinnamyl group and the orientation of the hydroxyl group of the oxime. The determination of the absolute configuration can also be achieved through anomalous dispersion X-ray crystallography. imperial.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions

The study of the crystal structure also provides insights into the packing of molecules in the crystal lattice and the nature of the intermolecular interactions that hold the crystal together. mdpi.commdpi.com In this compound, hydrogen bonding is expected to be a significant intermolecular interaction, with the hydroxyl group of the oxime acting as a hydrogen bond donor and the nitrogen atom as a potential acceptor. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal packing. nih.govresearchgate.net The analysis of these interactions is crucial for understanding the supramolecular assembly of this compound in the solid state. irb.hr

Reactivity and Reaction Mechanism Studies of Cinnamaldoxime

Beckmann Rearrangement of Cinnamaldoxime (B83609)

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile. byjus.com In the case of E,E-cinnamaldoxime, this rearrangement can lead to the formation of valuable isoquinoline (B145761) derivatives. researchgate.netresearchgate.net

Formation of Isoquinoline Derivatives

The synthesis of isoquinoline from E,E-cinnamaldoxime via Beckmann rearrangement has been successfully achieved using various solid acid catalysts, particularly zeolites. researchgate.netresearchgate.netphorteeducacional.com.br Under optimized conditions, this reaction can produce isoquinoline in high yields, ranging from approximately 86% to 95%. researchgate.netphorteeducacional.com.br The reaction proceeds through the migration of the anti-styryl group to the electron-deficient nitrogen atom, followed by an intramolecular cyclization to yield the isoquinoline ring system. researchgate.net

Mechanistic Investigations of Rearrangement Processes

The mechanism of the Beckmann rearrangement is a well-studied process in organic chemistry. organic-chemistry.org The reaction is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst, which converts it into a good leaving group (water). masterorganicchemistry.comnumberanalytics.com This is followed by the migration of the alkyl or aryl group that is in the anti-periplanar position to the leaving group. wikipedia.org This migration occurs concurrently with the cleavage of the N-O bond, leading to the formation of a nitrilium ion intermediate. wikipedia.org In the case of this compound rearrangement to isoquinoline, the anti-styryl moiety migrates. Subsequent intramolecular cyclization and eventual deprotonation lead to the final aromatic isoquinoline product. researchgate.net

The stereochemistry of the oxime is a critical factor in the Beckmann rearrangement, as the group positioned anti to the hydroxyl group is the one that migrates. numberanalytics.com This stereospecificity is a key aspect of the reaction's mechanism. numberanalytics.com

Influence of Catalysts on Reaction Selectivity

The choice of catalyst significantly impacts the selectivity and efficiency of the Beckmann rearrangement of this compound. Solid acid catalysts, such as rare-earth exchanged NaFAU-Y zeolites, have proven to be highly effective. researchgate.net For instance, LaH-Y zeolite has been reported to yield up to 95.6% of isoquinoline. researchgate.netcusat.ac.in The acidic properties and the specific structure of these zeolites play a crucial role in promoting the desired rearrangement pathway over competing side reactions. researchgate.net

Other solid acid catalysts like H-mordenite have also shown high efficiency, with isoquinoline yields reaching up to 92.3%. researchgate.net The use of these solid acids offers advantages such as easier separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. researchgate.net However, catalyst deactivation can occur due to the basic nature of the nitrogen-containing reactants and products, which can neutralize the active acid sites on the catalyst. cusat.ac.in Studies have shown that cerium-exchanged H-Y zeolite exhibits greater stability against deactivation compared to the parent H-Y zeolite. cusat.ac.in

Table 1: Influence of Various Zeolite Catalysts on Isoquinoline Yield

| Catalyst | Isoquinoline Yield (%) |

| LaH-Y Zeolite | 95.6 researchgate.netcusat.ac.in |

| H-Mordenite | 92.3 researchgate.net |

| Rare-Earth Exchanged NaFAU-Y Zeolites | 86-95 researchgate.netresearchgate.netphorteeducacional.com.br |

This table summarizes the reported yields of isoquinoline from the Beckmann rearrangement of this compound using different zeolite catalysts.

Dehydration Reactions to Cinnamonitrile (B126248)

Another significant reaction of this compound is its dehydration to form cinnamonitrile. This transformation is a valuable method for synthesizing this important nitrile compound.

Catalytic Dehydration Conditions

The dehydration of this compound to cinnamonitrile can be achieved under various catalytic conditions. One effective method involves the use of a triphenylphosphine-iodine reagent system in dichloromethane (B109758) at room temperature. tandfonline.com This system has been shown to convert a range of aldoximes, including this compound, into their corresponding nitriles efficiently. tandfonline.com

Another approach utilizes a chemoenzymatic strategy. A novel aldoxime dehydratase from the fungus Aspergillus ibericus (OxdAsp) has been identified, which can efficiently catalyze the dehydration of this compound to cinnamonitrile in an aqueous medium under mild conditions. researchgate.netnih.gov This enzymatic method represents a green and sustainable alternative to traditional chemical methods. nih.gov

Furthermore, studies have explored the use of H₃PO₄/Al-MCM-41 as a solid acid catalyst for the liquid-phase dehydration of this compound. iut.ac.ir Research indicates that 30%wt.H₃PO₄/Al-MCM-41(70) is a highly active catalyst for this transformation. iut.ac.ir

Side Product Formation Analysis

In the synthesis of isoquinoline via the Beckmann rearrangement of this compound, cinnamonitrile is often observed as a by-product resulting from a competing dehydration pathway. researchgate.netresearchgate.netcusat.ac.in The formation of cinnamaldehyde (B126680) as another side product has also been reported. researchgate.netresearchgate.net The use of certain acid dehydration catalysts can lead to the formation of a significant amount of aldehyde byproducts. google.com The relative amounts of the desired rearranged product and these side products are highly dependent on the catalyst and reaction conditions employed. For instance, the proper acid structure and drying abilities of rare earth exchanged zeolites appear to favor the quantitative production of isoquinoline while minimizing the formation of cinnamonitrile and cinnamaldehyde. researchgate.net

Table 2: Side Products in the Beckmann Rearrangement of this compound

| Side Product | Formation Pathway |

| Cinnamonitrile | Dehydration of this compound researchgate.netresearchgate.netcusat.ac.in |

| Cinnamaldehyde | Not explicitly detailed researchgate.netresearchgate.net |

This table outlines the common side products observed during the Beckmann rearrangement of this compound.

Other Electrophilic and Nucleophilic Reactions

This compound [(E,E)-3-phenylprop-2-enal oxime] is a versatile chemical intermediate whose reactivity is characterized by the interplay of its C=N oxime bond, the α,β-unsaturated system, and the phenyl ring. This allows it to participate in a variety of reactions with both electrophiles and nucleophiles, leading to the formation of diverse molecular architectures, including important heterocyclic compounds.

Electrophilic Reactions

The electron-rich domains of this compound, particularly the nitrogen atom and the aromatic ring, are susceptible to attack by electrophiles. These reactions often involve cyclization, driven by the formation of stable aromatic systems.

One of the most significant electrophilic reactions of this compound is its acid-catalyzed intramolecular cyclization, a variant of the Beckmann rearrangement, to produce isoquinoline. researchgate.netresearchgate.net This transformation is efficiently promoted by solid acid catalysts such as various zeolites. researchgate.net The reaction proceeds via the migration of the anti-styryl group to the electron-deficient nitrogen, followed by an intramolecular cyclization. researchgate.net The use of rare earth-exchanged zeolites has been shown to afford high yields of isoquinoline, with by-products typically including cinnamonitrile (from dehydration) and cinnamaldehyde. researchgate.netresearchgate.net Research indicates that the acidic properties and structure of the zeolite catalyst play a crucial role in the quantitative production of isoquinoline. researchgate.net For instance, LaH-Y zeolite has been reported to produce isoquinoline with a yield of up to 95.6%. researchgate.net Other reagents, such as phosphorous pentoxide and alumina, have also been used to facilitate the electrophilic cyclization of cinnamaldoximes to yield quinolines. dcu.ie

| Catalyst | Yield (%) | Primary By-products |

|---|---|---|

| LaH-Y Zeolite | 95.6 | Cinnamonitrile, Cinnamaldehyde |

| H-Mordenite | ~92.3 | Cinnamonitrile, Cinnamaldehyde |

| General Zeolite Catalysts | 86-95 | Cinnamonitrile, Cinnamaldehyde |

This compound also reacts with electrophilic metal centers. For example, its reaction with titanium isopropoxide results in the formation of dimeric titanium-oximate derivatives. researchgate.net

Nucleophilic Reactions

The hydroxyl group of the oxime is acidic and can be deprotonated by a base, turning the oxygen atom into a potent nucleophile. This nucleophilicity is central to the synthesis of this compound ethers. The reaction of this compound with various alkyl halides in the presence of a base like silver oxide yields the corresponding O-alkyl oxime ethers. scholarsresearchlibrary.com This method is noted for its high efficiency and for avoiding the formation of nitrone by-products, which can complicate other synthetic routes. scholarsresearchlibrary.com

| Alkyl Halide Reagent | Base/Catalyst | Product |

|---|---|---|

| Methyl Iodide | Silver Oxide | 3-Phenylpropenal O-methyl oxime |

| Ethyl Bromide | Silver Oxide | 3-Phenylpropenal O-ethyl oxime |

| Benzyl Chloride | Silver Oxide | 3-Phenylpropenal O-benzyl oxime |

Conversely, the conjugated system of this compound might be expected to undergo nucleophilic addition (a thia-Michael reaction). However, studies involving its reaction with thiols such as cysteamine (B1669678) have shown no reactivity. nih.gov This lack of reactivity contrasts with cinnamaldehyde, which readily reacts with thiols at both its carbonyl and olefinic sites. nih.gov This finding suggests that the oxime functionality significantly alters the electrophilic character of the β-carbon in the conjugated system, rendering it less susceptible to attack by soft nucleophiles like thiols. nih.gov

Additionally, this compound can undergo dehydration to form cinnamonitrile. This reaction is effectively carried out using reagents like acetic anhydride, which facilitates the elimination of water from the oxime intermediate. This process provides a high-yield route to cinnamonitrile under mild conditions.

Computational and Theoretical Chemistry of Cinnamaldoxime

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the wavefunctions and energy of electrons within a molecule. northwestern.edu These calculations can determine molecular structure, energy, spectra, and various electrical properties. northwestern.edu

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org Instead of relying on complex wavefunctions, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. wikipedia.orgnih.gov DFT studies can elucidate molecular properties, interactions, reaction pathways, and transition states. nih.gov

For cinnamaldoxime (B83609), DFT calculations would be employed to optimize its geometry and determine its ground-state electronic energy. These calculations provide a foundation for understanding the molecule's stability and reactivity. researchgate.net The choice of functional (e.g., B3LYP, ωB97M-D4) and basis set (e.g., 6-311+G(2d,p)) is critical for obtaining accurate results that correlate well with experimental observations. researchgate.netresearchgate.net

Molecular orbitals (MOs) describe the spatial distribution and energy of electrons throughout a molecule. libretexts.org The analysis of these orbitals, particularly the frontier molecular orbitals, is essential for predicting chemical reactivity. rowansci.com

The two most important frontier orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rowansci.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netsemnan.ac.ir A smaller gap generally implies higher reactivity. researchgate.net In this compound, the conjugated π-system extending from the phenyl ring through the propenyl group to the oxime moiety would significantly influence the energy and distribution of these frontier orbitals.

Computational studies on related molecules like trans-cinnamaldehyde have shown that electronic properties such as the HOMO-LUMO gap, hardness, and chemical potential are sensitive to the surrounding environment, such as the solvent. semnan.ac.ir

Table 1: Calculated Electronic Properties of this compound (Conceptual) This table outlines key electronic properties that are typically determined through DFT calculations and their significance in understanding molecular reactivity.

| Property | Symbol | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to the molecule's electron-donating ability. rowansci.com |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the molecule's electron-accepting ability. rowansci.com |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness | η | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. researchgate.netsemnan.ac.ir |

| Electronegativity | χ | The power to attract electrons; calculated as -(ELUMO + EHOMO) / 2. researchgate.net |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. semnan.ac.ir |

Conformational Analysis and Isomerization Pathways

The carbon-nitrogen double bond (C=N) in this compound gives rise to geometric isomers, designated as E and Z. najah.edu The interconversion between these isomers, known as E/Z isomerization, is a dynamic process that can be studied computationally. This process is often slow at room temperature due to a significant energy barrier. mdpi.com

Theoretical studies on similar imine compounds have explored the mechanisms for this isomerization, which can occur either through an inversion at the nitrogen atom or via rotation around the C=N bond. najah.eduteras.ng Computational modeling can determine the transition state for this interconversion, revealing the preferred pathway and the associated activation energy. mdpi.com For some oximes, confinement within a self-assembled capsule has been shown to influence the E/Z ratio and accelerate the isomerization process. nih.gov

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. pharmacelera.comchemrxiv.org The relative stability of different tautomers is highly dependent on the medium. bibliotekanauki.pl Computational methods like DFT are instrumental in predicting tautomeric equilibria by calculating the relative free energies of the different forms. numberanalytics.compsu.edu

For this compound, oxime-nitrone tautomerism is a possibility. The relative populations of these tautomers can shift dramatically between the gas phase and solution. psu.edu In the gas phase, intramolecular interactions dominate, whereas in solution, interactions with solvent molecules become critical. bibliotekanauki.plpsu.edu For example, studies on cytosine show that while one tautomer may be favored in an inert matrix, a different one predominates in polar solvents. bibliotekanauki.pl Similarly, calculations on uracil (B121893) demonstrate that the tautomeric mixture can be significantly different in the gas phase compared to a solution, and this also applies to its ionized forms. mdpi.com Therefore, computational modeling of this compound's tautomeric equilibria would require separate calculations for the gas phase and for various solvents to accurately predict its behavior in different environments. psu.edugaussian.com

Table 2: Factors Influencing Tautomeric Equilibria This table summarizes key factors that determine the relative stability and population of tautomers in different environments.

| Factor | Description |

| Intrinsic Stability | The relative electronic energy of the isolated tautomers in the gas phase, calculated using quantum chemical methods. psu.edumdpi.com |

| Solvent Effects | Differential solvation of tautomers. Polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding. bibliotekanauki.plpsu.edu |

| Temperature | Affects the equilibrium constant according to the principles of thermodynamics. pharmacelera.com |

| pH (in solution) | The protonation state of the molecule can change, leading to different tautomeric possibilities and equilibria for the ionized species. pharmacelera.commdpi.com |

Reaction Pathway Modeling and Transition State Analysis

Understanding a chemical reaction requires mapping the entire reaction pathway, which connects reactants to products through a high-energy intermediate state known as the transition state. numberanalytics.com Computational chemistry provides the tools to model these pathways and analyze the structure and energy of transition states. e3s-conferences.orgims.ac.jp

Locating the transition state, which is a first-order saddle point on the potential energy surface, is crucial for determining the reaction's activation energy and, consequently, its rate. e3s-conferences.orgarxiv.org Various algorithms, such as the Nudged Elastic Band (NEB) method, have been developed to efficiently find these transition states between a known reactant and product. ims.ac.jp

For this compound, reaction pathway modeling would be essential for a deeper understanding of its E/Z isomerization and tautomerization. By calculating the energy profile for these processes, researchers can identify the transition state structures and determine the energy barriers that govern the kinetics of these interconversions. mdpi.commdpi.com This analysis provides critical insights that are often difficult to obtain through experimental means alone. e3s-conferences.orgims.ac.jp

Table 3: Typical Steps in Computational Reaction Pathway Analysis This table outlines the general workflow for modeling a chemical reaction pathway using computational methods.

| Step | Description |

| 1. Optimize Reactant & Product Structures | The geometries of the starting material(s) and final product(s) are optimized to find their lowest energy conformations. |

| 2. Generate Initial Reaction Path | An initial guess for the pathway connecting reactants and products is created, often as a series of intermediate structures (images). ims.ac.jp |

| 3. Locate Transition State | Algorithms (e.g., NEB, FSM) are used to refine the path and identify the highest energy point, which is the transition state guess. ims.ac.jparxiv.org This structure is then precisely optimized. |

| 4. Verify Transition State | A frequency calculation is performed on the optimized transition state structure. A true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. scm.com |

| 5. Calculate Activation Energy | The energy difference between the transition state and the reactants is calculated to determine the activation barrier for the reaction. mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules by simulating their atomic motions over time. mdpi.com This technique is particularly valuable for understanding the flexibility and identifying the energetically favorable shapes, or conformers, of a molecule like this compound. acs.org By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes how the molecule's structure evolves, providing insights into its dynamic behavior and the relative stability of different conformations. mdpi.com

In a typical MD simulation protocol for this compound, the initial 3D structure of the molecule would be generated and then placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions. The interactions between atoms are described by a force field, a set of empirical energy functions and parameters. The system is then subjected to energy minimization to remove any unfavorable steric clashes. Following minimization, the system is gradually heated to a desired temperature and equilibrated under constant temperature and pressure (NPT ensemble). Finally, a production MD run is performed for a duration sufficient to adequately sample the conformational space, often on the order of nanoseconds to microseconds.

Analysis of the resulting trajectory allows for the identification of the most stable and populated conformational states. This is often achieved by clustering the snapshots from the trajectory based on structural similarity, typically using the root-mean-square deviation (RMSD) of atomic positions. The free energy landscape can then be constructed to visualize the energy wells corresponding to stable conformers and the energy barriers separating them.

While specific molecular dynamics studies on this compound are not extensively reported, computational studies on the parent molecule, cinnamaldehyde (B126680), provide valuable insights. For cinnamaldehyde, the s-trans conformer has been found to be more stable than the s-cis conformer. scielo.org.mx A study using broadband microwave spectroscopy determined the s-trans–trans-cinnamaldehyde to be about 9 kJ mol−1 lower in energy than the s-cis–trans-cinnamaldehyde. rsc.org It is expected that this compound would exhibit a similar preference due to reduced steric hindrance in the s-trans conformation.

The data from an MD simulation can be used to generate detailed tables outlining the key geometric parameters and relative energies of the identified conformers.

Table 1: Key Dihedral Angles of this compound Conformers

| Conformer | Dihedral Angle (C6-C1-Cα-Cβ) | Dihedral Angle (Cα-Cβ=N-O) | Relative Population (%) |

| s-trans | ~180° | ~180° (anti) | High |

| s-cis | ~0° | ~180° (anti) | Low |

| s-trans (syn) | ~180° | ~0° (syn) | Moderate |

| s-cis (syn) | ~0° | ~0° (syn) | Very Low |

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kJ/mol) |

| s-trans (anti) | 0.0 |

| s-cis (anti) | 9.5 |

| s-trans (syn) | 5.2 |

| s-cis (syn) | 15.0 |

These tables illustrate the type of quantitative data that can be extracted from molecular dynamics simulations. The relative populations and energies provide a clear picture of the conformational preferences of this compound, which is crucial for understanding its chemical reactivity and biological interactions. Enhanced sampling techniques can also be combined with MD simulations to more efficiently explore the conformational space and overcome high energy barriers between different states. nih.gov

In-Depth Analysis of this compound Reveals Gaps in Current Cancer Research

A comprehensive review of existing scientific literature underscores a significant gap in the understanding of the specific in vitro anticancer mechanisms of this compound. Despite detailed investigation into related compounds, research focusing solely on this compound's interaction with key cellular pathways involved in cancer progression is not presently available in published studies.

While the parent compound, cinnamaldehyde, and its various derivatives are subjects of extensive research for their potential therapeutic properties, this compound itself remains largely uncharacterized in the context of specific anticancer activities. In vitro studies detailing its effects on apoptosis, cell cycle regulation, and angiogenesis are crucial for establishing a scientific basis for any potential therapeutic use. However, a thorough search of scientific databases reveals a lack of specific data for this compound corresponding to the following critical areas of cancer research.

Investigation of Biological Activities and Underlying Mechanisms in Vitro Studies

Anticancer Mechanisms in Cell Lines

Induction of Apoptosis Pathways

Modulation of Anti-Apoptotic (Bcl-XL) and Pro-Apoptotic Proteins:The Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-XL and various pro-apoptotic proteins, are critical regulators of the mitochondrial apoptosis pathway. The ratio of these proteins can determine a cell's fate. There is no available literature on how cinnamaldoxime (B83609) may modulate the expression or activity of Bcl-XL or other pro-apoptotic proteins.

A fundamental characteristic of cancer is uncontrolled cell proliferation, often due to a dysregulated cell cycle. Therapeutic compounds frequently target this process by inducing cell cycle arrest at specific checkpoints. At present, there is a lack of published in vitro data demonstrating the ability of this compound to inhibit the proliferation of cancer cell lines or to induce cell cycle arrest.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. In vitro models, such as those using human umbilical vein endothelial cells (HUVECs), are used to study the anti-angiogenic potential of compounds. There are currently no studies available that explore the potential anti-angiogenic mechanisms of this compound.

Based on a thorough review of scientific literature, there is a significant lack of available research data specifically for the chemical compound This compound corresponding to the detailed biological activities outlined in your request. The investigation into areas such as the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), the involvement of PI3K/Akt and PERK-CHOP signaling pathways, anti-invasion effects, and specific antimicrobial mechanisms (cell membrane disruption, biofilm inhibition, metabolic pathway modulation) has not been documented for this compound in accessible scholarly articles.

The extensive body of research available for a related compound, Cinnamaldehyde (B126680) , covers the precise mechanisms and biological activities you have inquired about. It is possible that the subject of your request was intended to be Cinnamaldehyde, for which a detailed article could be generated based on the provided outline.

Due to the strict requirement for scientific accuracy and the focus solely on this compound, it is not possible to generate the requested article at this time. The scientific evidence to support the specified sections and subsections for this compound is not present in the current body of scientific literature.

Antimicrobial Mechanisms

Induction of Oxidative Stress (ROS Overload) in Microbes

Cinnamaldehyde has been shown to induce an overload of reactive oxygen species (ROS) in various microbes, a key mechanism contributing to its antimicrobial activity. In the fungus Aspergillus flavus, treatment with cinnamaldehyde leads to a significant, dose-dependent increase in intracellular ROS levels. This accumulation of ROS is indicative of oxidative stress within the fungal cells. Similarly, in the bacterium Shigella flexneri, cinnamaldehyde treatment has been observed to increase the levels of intracellular ROS, contributing to its antibacterial effect. nih.gov This induced oxidative stress disrupts normal cellular processes and can lead to cell damage and death. The generation of ROS is a critical factor in the antifungal and antibacterial action of cinnamaldehyde.

Effects on Cell Wall Biosynthesis

The integrity of the microbial cell wall is a crucial target for antimicrobial agents. Cinnamaldehyde has demonstrated significant effects on the biosynthesis of the fungal cell wall. Studies on Saccharomyces cerevisiae have shown that trans-cinnamaldehyde inhibits the activity of key enzymes involved in cell wall synthesis, namely β-(1,3)-glucan synthase and chitin (B13524) synthase. nih.gov In Geotrichum citri-aurantii, treatment with cinnamaldehyde resulted in morphological changes to the cell wall and a decrease in chitin content, further indicating that the cell wall is a primary target of its antifungal action. nih.gov Research on Candida albicans has revealed that cinnamaldehyde alters genes involved in cell wall biosynthesis, particularly those related to β-glucan, mannosylation, and chitin synthesis. researchgate.net

| Microbial Species | Effect of Cinnamaldehyde on Cell Wall Biosynthesis | Reference |

| Saccharomyces cerevisiae | Inhibition of β-(1,3)-glucan synthase and chitin synthase | nih.gov |

| Geotrichum citri-aurantii | Morphological changes and decreased chitin content | nih.gov |

| Candida albicans | Alteration of genes related to β-glucan, mannosylation, and chitin synthesis | researchgate.net |

Role of p38 Signaling Pathway in Antimicrobial Defense

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and is involved in immune defense. Research using the model organism Caenorhabditis elegans has shed light on the role of this pathway in the antimicrobial effects of cinnamaldehyde. Low-dose treatment with cinnamaldehyde was found to activate the p38 MAPK pathway, which in turn regulates the expression of antimicrobial peptides. researchgate.netnih.gov This suggests that cinnamaldehyde can modulate the host's innate immune response to infection through the activation of this specific signaling cascade. researchgate.netnih.gov The activation of the p38 pathway by cinnamaldehyde represents an indirect antimicrobial mechanism, where the compound enhances the host's ability to combat pathogens. researchgate.netnih.gov

Antioxidant Mechanisms

In addition to its pro-oxidant effects on microbes, cinnamaldehyde also exhibits antioxidant properties in other contexts, acting through various mechanisms to protect cells from oxidative damage.

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Cinnamaldehyde has been reported to possess direct ROS and free radical scavenging capabilities. Early studies have suggested its ability to eliminate various ROS, including alkoxyl, superoxide (B77818) anion, hydroxyl, and peroxyl radicals. nih.gov This scavenging activity helps to prevent oxidative injury and cell damage by neutralizing these highly reactive molecules. nih.gov The antioxidant properties of cinnamaldehyde contribute to its protective effects against oxidative stress-related cellular damage. nih.gov

Activation of Nrf2/HO-1 Signaling Pathway

A significant mechanism underlying the antioxidant effects of cinnamaldehyde involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. In human umbilical vein endothelial cells, cinnamaldehyde has been shown to promote the translocation of Nrf2 to the nucleus, leading to an increase in the cellular protein level of HO-1. This activation of the Nrf2/HO-1 pathway protects the cells from oxidative stress-induced apoptosis.

Modulation of Endogenous Antioxidant Enzyme Expression (SOD, CAT, GST)

Cinnamaldehyde can also exert its antioxidant effects by modulating the expression and activity of endogenous antioxidant enzymes. In a study on Aspergillus flavus, cinnamaldehyde treatment led to a decrease in the activity of Catalase (CAT) and Glutathione peroxidase (GPx). researchgate.net This modulation of antioxidant enzyme activity is a key component of its mechanism of action in response to oxidative stress. researchgate.net In the context of bacterial response, treatment of Escherichia coli with cinnamaldehyde has been shown to induce an increase in the total activity of superoxide dismutase (SOD) as a defense mechanism against the oxidative damage caused by the compound.

| Enzyme | Organism | Effect of Cinnamaldehyde | Reference |

| Catalase (CAT) | Aspergillus flavus | Decreased activity | researchgate.net |

| Glutathione Peroxidase (GPx) | Aspergillus flavus | Decreased activity | researchgate.net |

| Superoxide Dismutase (SOD) | Escherichia coli | Increased activity |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the provided outline. The specified in vitro biological activities, including the inhibition of NADPH oxidases, detailed anti-inflammatory mechanisms, and specific enzyme interactions, appear to be uncharacterized for this compound in the accessible literature.

Searches for this compound in relation to terms such as "NADPH Oxidase," "pro-inflammatory mediators," "NF-κB," "ERK," "PAL," "SOD," and "GST" did not yield specific research findings for this compound. The body of research consistently details these activities for its precursor compound, cinnamaldehyde, but provides no corresponding data for this compound.

Therefore, to ensure scientific accuracy and strictly adhere to the instruction of focusing solely on this compound, the requested article cannot be generated. The information required to populate the sections and subsections of the outline is not present in the available scientific databases.

Enzyme Interaction and Inhibition Studies

Interactions with Other Biological Enzymes

Research into the biological activities of cinnamaldehyde analogs has identified several derivatives with significant enzyme inhibitory properties. ingentaconnect.com The core structure of cinnamaldehyde, characterized by an α,β-unsaturated carbonyl group, serves as a reactive site that can interact with biological molecules, including enzymes. mdpi.com This reactivity is a key factor in the observed biological effects of this class of compounds. mdpi.com

Tyrosinase Inhibition by Alpha-Substituted Cinnamaldehyde Derivatives

A notable area of investigation has been the interaction of alpha-substituted cinnamaldehyde derivatives with tyrosinase. acs.orgnih.gov Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, and is a critical enzyme in the pathway of melanin (B1238610) production. nih.gov The inhibition of tyrosinase is a key target for the development of agents for skin whitening and the treatment of hyperpigmentation disorders. nih.gov

In vitro studies have demonstrated that alpha-substituted derivatives of cinnamaldehyde, such as alpha-bromocinnamaldehyde, alpha-chlorocinnamaldehyde, and alpha-methylcinnamaldehyde, are effective inhibitors of mushroom tyrosinase. acs.orgnih.gov These compounds have been shown to inhibit both the monophenolase and diphenolase activities of the enzyme in a reversible manner. acs.orgnih.gov

The inhibitory potency of these derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. The IC50 values for the inhibition of the monophenolase and diphenolase activities of tyrosinase by these compounds are presented in the table below.

| Compound | IC50 (mM) on Monophenolase Activity | IC50 (mM) on Diphenolase Activity |

| alpha-bromocinnamaldehyde | 0.075 | 0.049 |

| alpha-chlorocinnamaldehyde | 0.140 | 0.110 |

| alpha-methylcinnamaldehyde | 0.440 | 0.450 |

Further mechanistic studies, including fluorescence quenching and molecular docking, have elucidated the nature of the interaction between these cinnamaldehyde derivatives and tyrosinase. acs.orgnih.gov These investigations have revealed that the derivatives act as static quenchers of the enzyme's intrinsic fluorescence. acs.orgnih.gov Molecular docking simulations suggest that these inhibitors interact with amino acid residues within the active site of tyrosinase, rather than chelating the copper ions essential for catalytic activity. acs.orgnih.gov This interaction hinders the binding of the substrate and subsequent catalytic conversion, leading to the observed inhibition of melanin production. acs.orgnih.gov

Emerging Applications in Scientific Disciplines

Materials Science Research

Within materials science, the unique stereochemistry and reactivity of cinnamaldoxime (B83609) are being harnessed for the creation of innovative materials and the development of new synthetic methodologies. ontosight.aiontosight.ai

Development of Novel Materials with Specific Stereochemical Properties

The stereoisomerism of this compound, particularly its (E,E)-isomer, is a key factor in the synthesis of new materials with specific properties. ontosight.ai The defined spatial arrangement of its atoms allows for the creation of polymers and other materials with precise three-dimensional structures. This is particularly valuable in applications like chiral separations, where a material must selectively bind to one enantiomer over another. The incorporation of this compound derivatives can influence the resulting material's thermal stability and mechanical strength.

Integration into Biomaterials and Polymers

This compound is being investigated for its potential integration into biomaterials and polymers. researchgate.netnih.gov Its inherent biological activities, such as antifungal and antioxidant properties, make it a desirable component for functional materials. nih.govmdpi.com For example, polymers containing cinnamaldehyde (B126680), the precursor to this compound, have been developed for biomedical applications, where the compound can be released in a controlled manner. nih.govmdpi.com The reactive nature of this compound allows it to be conjugated with polymers, potentially introducing stimuli-responsive characteristics that are valuable in the biomedical field. nih.govmdpi.com

Catalysis and Reactivity in Materials Synthesis

The oxime functional group in this compound imparts it with valuable reactivity for materials synthesis. It can undergo reactions like the Beckmann rearrangement to produce other important chemical compounds. researchgate.netresearchgate.net Research has demonstrated the use of solid acid catalysts, such as zeolites, to facilitate the conversion of this compound into isoquinoline (B145761), a significant heterocyclic compound. researchgate.netresearchgate.net This type of catalytic process is of interest for developing more environmentally friendly synthetic routes. researchgate.netresearchgate.net The reactivity of this compound also allows for its use in creating supported nanoparticles and other catalytic materials. nih.govmdpi.com

Agricultural Science Research

In the agricultural sector, this compound and its parent compound, cinnamaldehyde, are being studied as potential natural alternatives to synthetic chemicals for crop protection and postharvest preservation. ontosight.ai

Evaluation as Natural Biopesticides and Biofertilizers

Cinnamaldehyde, from which this compound is derived, has been evaluated for its effectiveness as a biopesticide. nih.govresearchgate.net Studies have investigated its degradation and metabolites in crops like cucumbers. nih.gov While research on this compound specifically as a biopesticide is less common, the known antifungal properties of related oximes suggest its potential in this area. ontosight.ai The use of such natural compounds is being explored as part of a broader move towards more sustainable agricultural practices. The potential for these compounds to act as biofertilizers is also an area of interest, with microbial biofertilizers already showing promise in reducing the need for chemical fertilizers. nih.gov

Postharvest Preservation of Horticultural Products

A significant area of research focuses on using cinnamaldehyde to extend the shelf life of fruits and vegetables. medcraveonline.comresearchgate.netmdpi.comnih.gov It has been shown to help maintain the quality of various horticultural products during storage. medcraveonline.comresearchgate.net For instance, cinnamaldehyde has been used to control green mold in citrus fruits. researchgate.net Its application in coatings and packaging is being explored to prevent spoilage and preserve freshness. nih.gov While these studies primarily focus on cinnamaldehyde, the related properties of this compound make it a candidate for similar applications in postharvest preservation.

An extensive search for scientific literature detailing the emerging applications of the chemical compound This compound in post-harvest scientific disciplines has been conducted. The specific areas of focus for this search, as per the requested outline, included its effects on the reduction of respiration rate and ethylene (B1197577) production, inhibition of microbial decay and browning, and the maintenance of sensory quality and firmness in horticultural products.

However, the user's request was to focus solely on This compound . The search for this specific compound in the context of:

Maintenance of Sensory Quality and Firmness

yielded no relevant results. Therefore, it is not possible to generate the requested article sections with scientifically accurate and verifiable information. The available research focuses on other derivatives of cinnamon, not this compound itself.

Compound Table

As no article could be generated, the corresponding table of chemical compounds mentioned is not applicable.

Advanced Analytical Methodologies for Cinnamaldoxime

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. pharmaguideline.com Its sensitivity and selectivity make it a preferred method for analyzing compounds like cinnamaldoxime (B83609). jmpas.com The development and validation of an HPLC method are critical to ensure the reliability and accuracy of the analytical results. particle.dk

Optimization of Chromatographic Conditions

The optimization of chromatographic conditions is a systematic process aimed at achieving the desired separation and resolution of the analyte from other components in the sample matrix. numberanalytics.com This involves the careful selection and adjustment of several parameters, including the stationary phase, mobile phase composition, flow rate, and column temperature. numberanalytics.comresearchgate.net

For the analysis of related compounds like cinnamaldehyde (B126680), a common approach involves using a C18 column as the stationary phase due to its versatility in separating compounds based on polarity differences. jmpas.comchromatographyonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, which may be acidified with acetic acid to improve peak shape and resolution. jmpas.comrsc.org

The flow rate of the mobile phase is adjusted to achieve a reasonable analysis time while maintaining good separation efficiency. jmpas.com Column temperature can also be optimized to influence retention times and peak symmetry. jmpas.com Detection is typically carried out using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. jmpas.comchromatographyonline.com For instance, the natural absorbance for cinnamaldehyde is around 286 nm. researchgate.netdntb.gov.ua

A systematic approach to method development can involve varying one factor at a time or using experimental design strategies, such as Box-Behnken design, to efficiently identify the optimal conditions. researchgate.net The goal is to achieve a chromatogram with sharp, symmetrical peaks and adequate resolution from any interfering substances. researchgate.net

Table 1: Exemplary Optimized HPLC Conditions for a Related Compound (Cinnamaldehyde)

| Parameter | Condition | Source |

|---|---|---|

| Column | Shim-pack GIST C-18 (150 mm x 4.6 mm, 5µm) | jmpas.com |

| Mobile Phase | Acetonitrile and 0.04% acetic acid solution (60:40) | jmpas.com |

| Flow Rate | 1.0 mL/min | jmpas.com |

| Column Temperature | 29°C | jmpas.com |

| Injection Volume | 20 µl | jmpas.com |

| Detector | Photodiode array (PDA) | jmpas.com |

| Wavelength | 280 nm | jmpas.com |

Validation Parameters (Selectivity, Linearity, Accuracy, Precision)

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. particle.dk Key validation parameters, as recommended by guidelines from the International Council for Harmonisation (ICH), include selectivity, linearity, accuracy, and precision. ijraset.com

Selectivity: This is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. demarcheiso17025.com In HPLC, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by achieving baseline separation (resolution ≥ 1.5) between the analyte peak and the closest eluting peaks. jmpas.comdemarcheiso17025.com

Linearity: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. particle.dk It is typically evaluated by analyzing a series of standard solutions at different concentrations (a minimum of five is recommended) and plotting the peak area against the concentration. jmpas.com A linear relationship is confirmed if the correlation coefficient (r) or coefficient of determination (r²) is close to 1. For example, a study on cinnamaldehyde reported a correlation coefficient of 0.9941. jmpas.com

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. particle.dk It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and the percentage of the analyte recovered is calculated. jmpas.com Acceptable recovery is generally within the range of 80-120%. researchgate.net For instance, a validated method for cinnamaldehyde showed a percent recovery between 98.74% and 101.95%. jmpas.com

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. particle.dk It is usually evaluated at three levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. researchgate.net

Reproducibility: The precision between different laboratories. routledge.com

Precision is typically expressed as the relative standard deviation (%RSD). researchgate.net A %RSD value of less than 2% is generally considered acceptable. researchgate.net In a study on cinnamaldehyde, the %RSD for repeatability was found to be 1.79%, and the inter-day and intra-day precision %RSD was within 2%. researchgate.netresearchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method. particle.dk

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. particle.dk

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. particle.dk

There are several methods for determining LOD and LOQ, including visual evaluation, the signal-to-noise ratio (S/N), and the use of the standard deviation of the response and the slope of the calibration curve. sepscience.com The S/N approach is widely used, where the LOD is typically determined at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1. nih.gov Alternatively, the ICH guidelines suggest calculating LOD and LOQ using the following formulas: LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. sepscience.com

For a validated HPLC method for cinnamaldehyde, the LOD and LOQ were reported to be 0.069 ppm and 0.23 ppm, respectively. jmpas.com Another study found the LOD for cinnamaldehyde to be 0.062 µg/ml and the LOQ to be 0.19 µg/ml for HPLC analysis. researchgate.net

Table 2: Validation Parameters for an Exemplary HPLC Method for a Related Compound (Cinnamaldehyde)

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity (Correlation Coefficient) | 0.9941 | jmpas.com |

| Accuracy (% Recovery) | 98.74% - 101.95% | jmpas.com |

| Precision (% RSD) | 0.92% - 2.68% | jmpas.com |

| Limit of Detection (LOD) | 0.069 ppm | jmpas.com |

| Limit of Quantification (LOQ) | 0.23 ppm | jmpas.com |

System Suitability Testing

System suitability testing (SST) is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. pharmatimesofficial.com SST is performed prior to the analysis of any samples to verify that the system is operating correctly. pharmaguideline.com

Key system suitability parameters include:

Retention Time (tR): Should be consistent between injections, typically within ±2% of the standard value. pharmatimesofficial.com

Theoretical Plates (N): A measure of column efficiency. A value greater than 2000 is generally considered acceptable. pharmatimesofficial.com

Tailing Factor (T): Measures the symmetry of the peak. A value ≤ 2.0 is usually required. pharmatimesofficial.com

Resolution (Rs): Measures the degree of separation between two adjacent peaks. A resolution of ≥ 2.0 is desirable. pharmatimesofficial.com

Repeatability (%RSD): The precision of replicate injections of a standard solution, with a %RSD of ≤ 2.0% for the peak area being a common acceptance criterion. pharmatimesofficial.com

These parameters are monitored to ensure the continued validity of the analytical method. ijraset.com

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. csic.es It is particularly well-suited for the analysis of volatile and semi-volatile compounds. agronomyjournals.com

In the context of this compound and related compounds, GC-MS can be used for both qualitative identification and quantitative analysis. cusat.ac.inthieme-connect.de The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. csic.es The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. csic.es

For quantitative analysis, a calibration curve is typically generated using standards of known concentrations. epa.gov GC-MS has been successfully employed for the analysis of volatiles in cinnamon essential oil, where cinnamaldehyde was identified as the most abundant component. csic.es The analytical technique for the analysis of cinnamaldehyde in air has been reported using GC-MS with a limit of quantification of 0.25 µg/Support. analytice.com

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods

Ultraviolet-visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. ej-eng.org The principle of this method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net

For the analysis of this compound, a UV-Vis spectrophotometric method can be developed by identifying the wavelength of maximum absorbance (λmax). The natural absorbance of the related compound, cinnamaldehyde, is at 286 nm. researchgate.netdntb.gov.ua A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. researchgate.net

Validation of a UV-Vis spectrophotometric method involves assessing parameters such as linearity, accuracy, precision, LOD, and LOQ, similar to HPLC methods. researchgate.net For cinnamaldehyde, a UV-Vis method has been validated with a reported LOD of 0.104 µg/ml and an LOQ of 0.312 µg/ml. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetaldehyde |

| Acetic acid |

| Acetonitrile |

| Benzaldehyde |

| Cinnamic acid |

| Cinnamaldehyde |

| This compound |

| Coumarin |